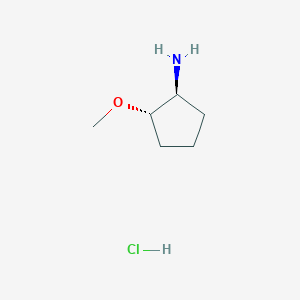

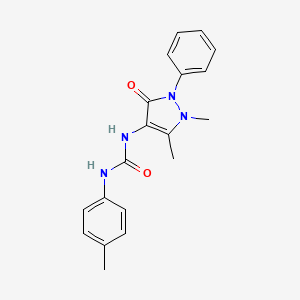

![molecular formula C10H11FO3 B2725820 Propanoic acid, 2-[(4-fluorophenyl)methoxy]- CAS No. 220000-23-7](/img/structure/B2725820.png)

Propanoic acid, 2-[(4-fluorophenyl)methoxy]-

Overview

Description

Scientific Research Applications

Novel Fluorophore for Biomedical Analysis

A study by Hirano et al. (2004) introduced a novel stable fluorophore, 6-methoxy-4-quinolone, derived from an oxidation product of 5-methoxyindole-3-acetic acid, demonstrating strong fluorescence across a wide pH range in aqueous media. This fluorophore exhibited remarkable stability and was utilized as a fluorescent labeling reagent for carboxylic acids, demonstrating its potential in biomedical analysis due to its strong and pH-insensitive fluorescence characteristics Hirano et al., 2004.

Synthesis of Fluorinated Heterocyclic Compounds

Shi et al. (1996) explored the utility of 2-fluoro-3-methoxyacrylic acid and its acyl chloride for synthesizing fluorine-bearing pyrazolones, pyrimidines, coumarines, and benzothiopyranones. This study highlighted the versatility of 2-fluoroacrylic building blocks in the efficient synthesis of fluorinated heterocyclic compounds, showcasing their potential in diverse chemical synthesis applications Shi et al., 1996.

High-Performance Liquid Chromatographic Analysis

Gatti et al. (1990) investigated the use of the methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid as a fluorogenic labeling agent for the high-performance liquid chromatography (HPLC) of biologically important thiols. This compound selectively and rapidly reacted with thiols to give fluorescent adducts, showcasing its utility in the analytical determination of thiols in pharmaceutical formulations Gatti et al., 1990.

Quantum Mechanical and Spectroscopic Studies

Sakthivel et al. (2018) conducted experimental and theoretical studies on the optimized geometrical structure, electronic, and vibrational characteristics of (+)-(S)-2-(6-methoxynaphthalen-2-yl) propanoic acid. Their comprehensive analysis included FT-IR, FT-Raman spectra, and various quantum chemical calculations, providing deep insights into the molecular structure and properties of this compound, indicating its potential for detailed scientific studies Sakthivel et al., 2018.

Fluorescence Quenching Studies

Geethanjali et al. (2015) explored the fluorescence quenching mechanism of boronic acid derivatives, including 4-fluoro-2-methoxyphenyl boronic acid, in alcohols by steady-state fluorescence measurements. This study provided valuable insights into the quenching mechanisms and the potential of these compounds in bioanalytical applications Geethanjali et al., 2015.

Mechanism of Action

Target of Action

2-[(4-fluorophenyl)methoxy]propanoic acid is a potent and selective agonist for the long chain free fatty acid (LCFA) receptor 4 (FFA4; previously G protein-coupled receptor 120, or GPR120) . The FFA4 receptor is a primary target of this compound .

Mode of Action

The compound interacts with the FFA4 receptor, triggering a series of intracellular events

Result of Action

Given its role as an agonist of the FFA4 receptor, it is likely to have effects on cellular processes regulated by this receptor .

Biochemical Analysis

Biochemical Properties

It is known that fluorinated compounds often exhibit unique interactions with enzymes and proteins due to the unique properties of the fluorine atom .

Cellular Effects

Fluorinated compounds can often influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that it may interact with biomolecules through binding interactions, potentially influencing enzyme activity or gene expression .

Metabolic Pathways

It is possible that it may interact with certain enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

It may interact with certain transporters or binding proteins, potentially influencing its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Properties

IUPAC Name |

2-[(4-fluorophenyl)methoxy]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-7(10(12)13)14-6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QREUQTVFOZOMOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OCC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethoxyphenyl)-2-[7-(4-methoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2725738.png)

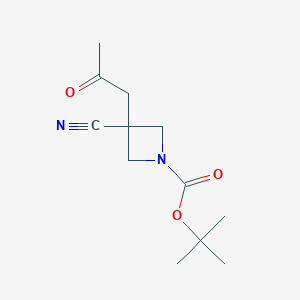

![(2-Fluorophenyl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2725740.png)

![N-Fmoc-[(1R,3R,4S,6S)-4-amino-7,7-dimethylbicyclo[4.1.0]hept-3-yl]acetic acid](/img/structure/B2725741.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2725744.png)

![2-[2-Oxo-5-(trifluoromethyl)piperidin-1-yl]acetic acid](/img/structure/B2725748.png)

![Benzo[d]thiazol-2-yl(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2725752.png)

![N-([1,1'-biphenyl]-2-yl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2725753.png)

![2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2725758.png)